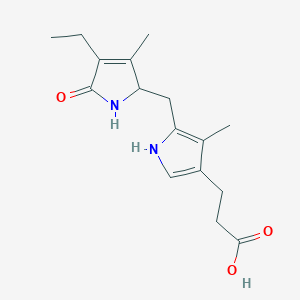
Isoneobilirubinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that Isoneobilirubinic acid exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. Isoneobilirubinic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Isoneobilirubinic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Isoneobilirubinic acid has been shown to possess several biochemical and physiological effects. Isoneobilirubinic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Isoneobilirubinic acid has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Isoneobilirubinic acid has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Isoneobilirubinic acid has several advantages for lab experiments. Isoneobilirubinic acid is a stable compound that can be easily synthesized and purified. Isoneobilirubinic acid has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of Isoneobilirubinic acid in lab experiments. Isoneobilirubinic acid is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments.
Orientations Futures
There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments. Second, the mechanism of action of Isoneobilirubinic acid needs to be fully understood in order to develop novel therapeutic agents based on Isoneobilirubinic acid. Third, the potential applications of Isoneobilirubinic acid in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of Isoneobilirubinic acid need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of Isoneobilirubinic acid may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of Isoneobilirubinic acid is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form Isoneobilirubinic acid.
Applications De Recherche Scientifique
Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that Isoneobilirubinic acid has anti-inflammatory, antioxidant, and antitumor properties. Isoneobilirubinic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. Isoneobilirubinic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
13129-10-7 |
|---|---|
Nom du produit |
Isoneobilirubinic acid |
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
BEEJYPZRWZJYAK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
SMILES canonique |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



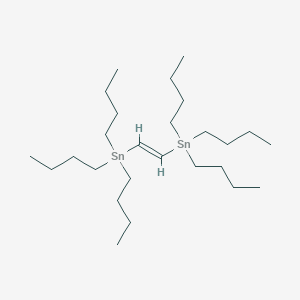
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
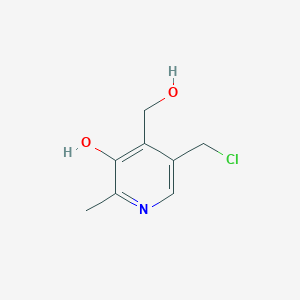
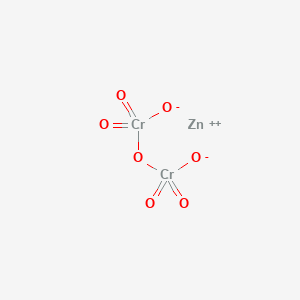

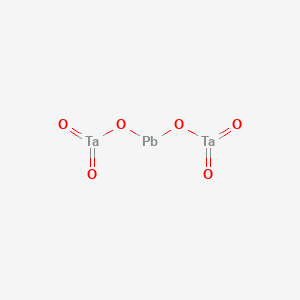
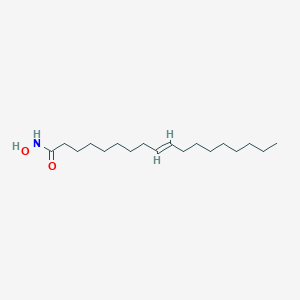

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
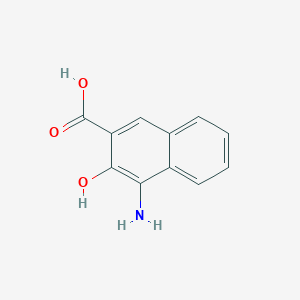
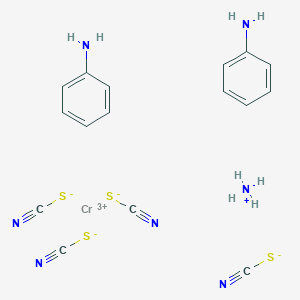
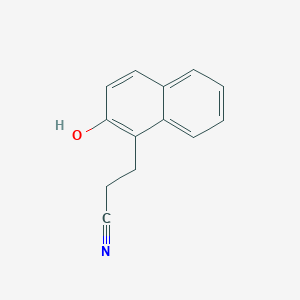
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)